molecular formula C5H3N5O2 B12542284 Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- CAS No. 832127-95-4

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

Cat. No.: B12542284
CAS No.: 832127-95-4
M. Wt: 165.11 g/mol
InChI Key: CMYJPUMYBQSOEW-UHFFFAOYSA-N
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Description

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a fused heterocyclic compound featuring a pyrimidine ring fused with a 1,2,3-triazine moiety. Its structural uniqueness lies in the fusion pattern and substituent positioning, which are critical for pharmacological activity.

Properties

CAS No.

832127-95-4

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

3-hydroxypyrimido[5,4-d]triazin-4-one

InChI

InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H

InChI Key

CMYJPUMYBQSOEW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=O)N(N=N2)O

Origin of Product

United States

Preparation Methods

Condensation of Hydrazonyl Halides with Pyrimidines or Triazines

This method leverages the reactivity of hydrazonyl halides (e.g., hydrazonoyl chlorides) with substituted pyrimidines or triazines to form the fused pyrimidotriazine scaffold.

Reaction Pathway

The synthesis involves:

  • Preparation of Hydrazonyl Halides : Generated from aldehydes and hydrazoic acid derivatives.
  • Condensation with Pyrimidines/Triazines : Annulation occurs via nucleophilic substitution or cycloaddition, forming the fused ring system.
  • Functionalization : Introduction of the hydroxyl group at the 3-position.

Key Reagents and Conditions

Reagent/Step Conditions Yield Reference
Hydrazonyl Chloride + Pyrimidine Reflux in dioxane, Et₃N as base 75%
Thiosemicarbazide + Cyclic Intermediate EtOH/H₂O, NaOH catalyst 80%

Example :
Reaction of a substituted pyrimidine with a hydrazonyl chloride in dioxane, followed by hydrolysis, yields the hydroxylated product.

Cyclization Reactions with Specific Reagents

Cyclization strategies exploit the reactivity of intermediates (e.g., thioureido derivatives) to achieve ring closure.

Thioureido Intermediate Cyclization

Thioureido analogues undergo intramolecular cyclization to form thiazole or thiazine derivatives, which can be further functionalized.

Reaction with Benzylidenemalononitrile
Reagent Conditions Product Yield Reference
Thioureido Intermediate Dioxane, reflux, 6 h 1,3-Thiazine-5-carbonitrile 75%

Mechanism :

  • Nucleophilic Addition : Thioureido NH₂ attacks the nitrile group.
  • Cyclization : Loss of H₂O or other leaving groups forms the fused ring.

Ethanol-Sodium Ethoxide Cyclization

Refluxing intermediates in ethanolic NaOEt facilitates ring closure.

Intermediate Conditions Product Yield Reference
3-Amino-triazinoindole EtOH/NaOEt, 8 h Pyrimidotriazine dithione 80%

Example :
Cyclization of 3-amino-triazinoindole with CS₂ in pyridine yields the dithione derivative, which can be oxidized to the hydroxylated triazine.

Leuckart Reaction Conditions

This method employs chloramine and formamide under controlled conditions to synthesize triazine derivatives.

Stepwise Amination and Cyclization

Step Reagents/Conditions Intermediate Yield Reference
Amination Chloramine, THF, 0°C N-Aminated pyrrole/indole 90%
Cyclization Formamide, NH₄OAc, 130–140°C Triazine nucleus 85%

Advantages :

  • One-pot synthesis reduces reaction steps.
  • High yields for pyrrole/indole triazines.

Alternative Methods from Patent Literature

Patents describe specialized routes for structurally similar compounds, adaptable to the target molecule.

Protection-Reduction-Oxidation Sequence

Step Reagents/Conditions Purpose Reference
Protection Alkylcarbonyl group, NaH Prevent side reactions
Reduction H₂/Pd-C or HI/PH₃ Saturation of double bonds
Oxidation H₂O₂ or (NH₄)₂S₂O₈ Reintroduction of oxygen groups

Application :
Used for 4,6-diaminopyrimido[5,4-d]pyrimidines, suggesting adaptability for hydroxylated analogues.

Comparative Analysis of Methods

Method Advantages Limitations
Condensation High diversity of substituents Requires anhydrous conditions
Cyclization Scalable, high yields Limited functional group tolerance
Leuckart One-pot synthesis Restricted to pyrrole/indole cores
Protection-Reduction Precise functionalization Multi-step, costly reagents

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- can be synthesized through various cyclocondensation reactions involving hydrazonoyl chlorides and other precursors. The synthesis often involves the use of solvents such as dimethylformamide and requires careful temperature control to achieve the desired product purity and yield. The compound's structure features a fused triazine ring system that contributes to its biological activity.

Antimicrobial Properties
Research indicates that derivatives of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one exhibit notable antimicrobial activity. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways.

Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies suggest that certain derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For example, pyrimidine derivatives have shown synergistic effects when combined with established chemotherapeutic agents like paclitaxel in models of breast cancer .

Case Studies

Study Focus Findings
Antimicrobial EvaluationA series of pyrimido derivatives were tested against multiple bacterial strains with varying degrees of sensitivity. Compounds exhibited up to 100% efficacy compared to controls.
Antitumor ActivityInvestigated the effects of pyrimido derivatives on tumor growth in vivo; significant reduction in tumor size was noted when used in combination therapies.
Kinase InhibitionHighlighted the dual specificity protein kinase TTK as a target for pyrimidine-based inhibitors; demonstrated potential for treating specific cancers.

Therapeutic Potential

The therapeutic applications of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one extend beyond antimicrobial and antitumor activities. Its structural properties allow it to interact with various biological targets:

  • Antiviral Activity: Some studies suggest potential efficacy against viral infections by disrupting viral replication processes.
  • Anti-inflammatory Effects: Certain derivatives may exhibit anti-inflammatory properties by modulating cytokine production.
  • CNS Activity: Investigations into its neuropharmacological effects indicate possible applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Fusion Patterns

Pyrimido[5,4-d]pyrimidines

Pyrimido[5,4-d]pyrimidines share a similar fused pyrimidine core but lack the triazine ring. Studies indicate that fusion at the [5,4-d] position confers higher potency compared to [4,5-d] isomers, as seen in antitrypanosomal agents . For example, pyrimido[5,4-d]pyrimidine derivatives with hydroxy/alkoxy aryl substituents exhibit IC₅₀ values of 0.5–5 µM against Trypanosoma brucei .

Pyrido[2,3-d]pyrimidin-4(3H)-ones

These compounds replace the triazine moiety with a pyridine ring. Derivatives like 3-amino-8-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl) analogs demonstrate anti-cancer activity (e.g., IC₅₀ = 1.2 µM in MCF-7 cells) . The absence of the triazine ring reduces rotational barriers but introduces steric effects from bulky substituents.

6-Chloropyrimido[5,4-d]pyrimidin-4(3H)-one

This analog substitutes the 3-hydroxy group with chlorine, altering solubility and reactivity. It has a molecular weight of 191.59 g/mol (vs. ~182–398 g/mol for other analogs) and is soluble in ethanol and dichloromethane . The chloro group enhances electrophilicity, making it a precursor for further substitutions.

Antiparasitic Activity

Pyrimido[5,4-d]pyrimidines with hydroxy/alkoxy groups show potent activity against Leishmania infantum (IC₅₀ = 0.8 µM) . The 3-hydroxy group in the target compound may mimic these substituents, enhancing target binding via hydrogen bonding.

Anti-Cancer Activity

Pyrido[2,3-d]pyrimidinones with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit improved cytotoxicity . The target compound’s 3-hydroxy group could modulate kinase inhibition, similar to zongertinib, a pyrimido[5,4-d]pyrimidine-based kinase inhibitor .

Physicochemical Properties

Property Target Compound (3-hydroxy-) 6-Chloro Analog Pyrido[2,3-d]pyrimidinone
Molecular Weight ~182–191 g/mol* 191.59 g/mol 398 g/mol
Solubility Moderate in polar solvents Ethanol, DCM DMF, ethanol
Key Substituent Effect Hydrogen bonding (3-OH) Electrophilic (Cl) Steric bulk (aryl groups)

*Note: Discrepancies exist in reported molecular formulas (e.g., C₆H₃ClN₄O vs. C₈H₄ClN₃O in ), possibly due to typographical errors.

Biological Activity

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is characterized by a fused triazine ring system that contributes to its biological activity. The molecular formula is C5H4N4OC_5H_4N_4O, with a molecular weight of approximately 136.12 g/mol. The presence of hydroxyl and triazine functionalities enhances its reactivity and interaction with biological targets.

Synthesis

Recent studies have reported various synthetic routes for pyrimido derivatives. For instance, a novel synthesis method involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Specific methodologies include refluxing in organic solvents and utilizing microwave-assisted synthesis for efficiency and yield improvement .

Antiparasitic Activity

Pyrimido[5,4-d]pyrimidine derivatives have been evaluated for their efficacy against Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania infantum (responsible for leishmaniasis). In vitro assays demonstrated low micromolar activity against T. brucei, with IC50 values ranging from 0.9 to 13.4 μM. Notably, one derivative exhibited an IC50 of 0.94 μM against T. brucei and 3.13 μM against L. infantum, indicating a promising selectivity index (SI) greater than 10 .

CompoundTarget ParasiteIC50 (μM)Selectivity Index
4cTrypanosoma brucei0.94>107
4cLeishmania infantum3.13>32

Cytotoxicity

The cytotoxic effects of these compounds were assessed on human THP-1 cell lines to determine their safety profile. Most compounds exhibited low cytotoxicity at therapeutic concentrations, reinforcing their potential as safe therapeutic agents .

Antiviral Activity

Research has also indicated that pyrimido derivatives possess antiviral properties. For example, certain derivatives have shown activity against HIV-1 reverse transcriptase with IC50 values around 2.95 μM, suggesting their potential as antiviral agents .

Case Studies

A study conducted by the American Chemical Society synthesized several pyrimido derivatives and evaluated their biological activities against neglected tropical diseases. The findings highlighted the importance of structural modifications in enhancing the efficacy and selectivity of these compounds against specific pathogens .

Q & A

Q. Table 1: Reactivity of Halogenated Pyrimido[5,4-d]pyrimidines

PositionReactivity OrderExample IntermediateKey Analytical Technique
8-ClHighest3,4-dichloro derivativeX-ray diffraction
4-ClModerate4-amino-6-chloro analog1^1H NMR
6-ClLow6-chloro-ARPPHPLC-MS

Q. Table 2: Biological Activity of Select Derivatives

CompoundTargetIC50_{50} (nM)Selectivity Index (SI)
MRPP (14)L1210 leukemia1208.5
ARPP (8)T. brucei45>100
6-Chloro-ARPP (37)P. falciparum8912.3

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